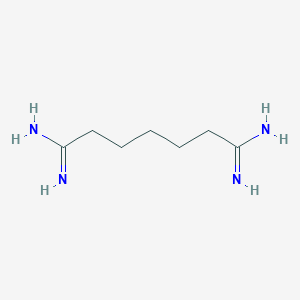
Heptanediimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanediimidamide, also known as HDA, is a chemical compound that belongs to the group of aliphatic diamines. It is a colorless, odorless, and viscous liquid that is widely used in various scientific research applications.
Mécanisme D'action
The mechanism of action of Heptanediimidamide is not fully understood. However, it is believed that it works by forming covalent bonds with the functional groups of the target molecules. This leads to the formation of a cross-linked network that imparts desirable properties to the final product.
Effets Biochimiques Et Physiologiques
Heptanediimidamide has not been extensively studied for its biochemical and physiological effects. However, it is considered to be a low toxicity compound and is not known to cause any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Heptanediimidamide in lab experiments include its high reactivity, low toxicity, and ease of handling. However, its limitations include its high cost, limited availability, and the need for specialized equipment and techniques for its synthesis and purification.
Orientations Futures
There are several future directions for the use of Heptanediimidamide in scientific research. Some of these include its use as a cross-linking agent in the production of novel materials with unique properties, its use as a curing agent in the development of new adhesives and coatings, and its use as a reagent in the synthesis of new organic compounds with potential biological activity.
Conclusion:
In conclusion, Heptanediimidamide is a valuable chemical compound that has a wide range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various scientific fields.
Méthodes De Synthèse
The synthesis of Heptanediimidamide involves the reaction of heptanediamine with phosgene. The reaction takes place in the presence of a solvent such as toluene or dichloromethane. The resulting product is then purified using various techniques such as distillation, chromatography, or recrystallization.
Applications De Recherche Scientifique
Heptanediimidamide has a wide range of scientific research applications. It is commonly used as a cross-linking agent in the synthesis of polymers, resins, and coatings. It is also used as a curing agent in the production of epoxy resins. Additionally, it is used as a reagent in the synthesis of various organic compounds such as heterocyclic compounds, amides, and esters.
Propriétés
Numéro CAS |
167276-67-7 |
|---|---|
Nom du produit |
Heptanediimidamide |
Formule moléculaire |
C7H16N4 |
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
heptanediimidamide |
InChI |
InChI=1S/C7H16N4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H3,8,9)(H3,10,11) |
Clé InChI |
BDXJXNZKZVXYJA-UHFFFAOYSA-N |
SMILES |
C(CCC(=N)N)CCC(=N)N |
SMILES canonique |
C(CCC(=N)N)CCC(=N)N |
Synonymes |
1,5-DIAMIDINOPENTANE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



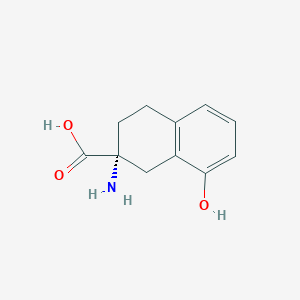
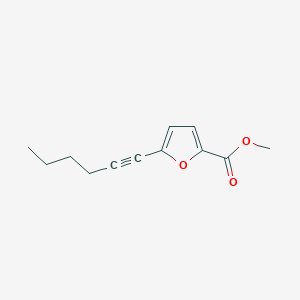
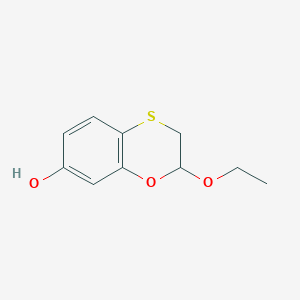
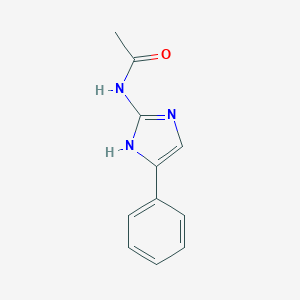
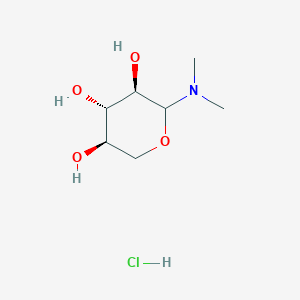
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)
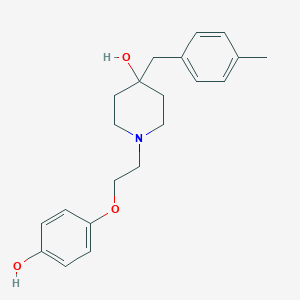
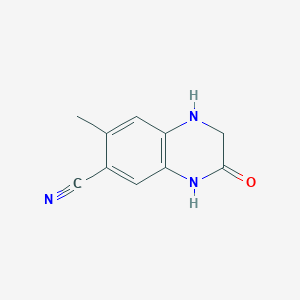
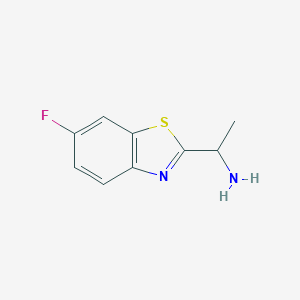
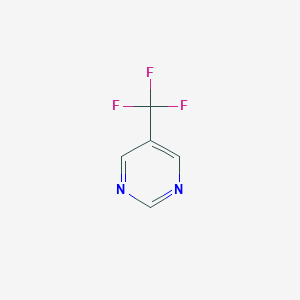
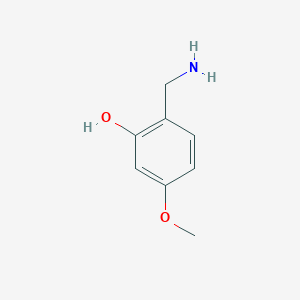

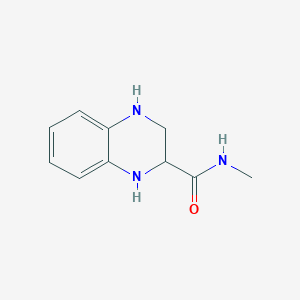
![2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)aniline](/img/structure/B70137.png)